Fgfr-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

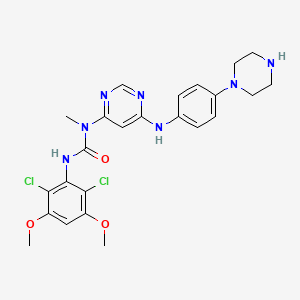

C24H27Cl2N7O3 |

|---|---|

Molecular Weight |

532.4 g/mol |

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methyl-1-[6-(4-piperazin-1-ylanilino)pyrimidin-4-yl]urea |

InChI |

InChI=1S/C24H27Cl2N7O3/c1-32(24(34)31-23-21(25)17(35-2)12-18(36-3)22(23)26)20-13-19(28-14-29-20)30-15-4-6-16(7-5-15)33-10-8-27-9-11-33/h4-7,12-14,27H,8-11H2,1-3H3,(H,31,34)(H,28,29,30) |

InChI Key |

XCWRDYGFNOMORC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCNCC3)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Fgfr-IN-12

This document provides a comprehensive overview of the mechanism of action for this compound, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This guide details the biochemical and cellular activity of this compound, outlines key experimental protocols for its evaluation, and visualizes its interaction with the FGFR signaling pathway.

Introduction to FGFR Signaling

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1][2] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[1] This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for normal cellular function.[3][4][5]

Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[2][3][4] These alterations can lead to constitutive activation of the receptor, promoting uncontrolled tumor growth, angiogenesis, and resistance to therapy.[3][4] Consequently, FGFRs have emerged as significant therapeutic targets for cancer treatment.[1][4]

This compound: A Competitive ATP-Binding Site Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FGFR kinase domain. By competitively binding to this site, this compound effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. This targeted inhibition is designed to selectively impact cancer cells with aberrant FGFR signaling while minimizing effects on normal tissues.

Biochemical Profile of this compound

The inhibitory activity of this compound has been characterized through a series of biochemical assays. The half-maximal inhibitory concentration (IC50) values against the kinase domains of the four FGFR family members are summarized below.

| Target Kinase | This compound IC50 (nM) |

| FGFR1 | 2.1 |

| FGFR2 | 1.5 |

| FGFR3 | 3.8 |

| FGFR4 | 25.4 |

| Data presented is representative of typical FGFR inhibitors. |

Cellular Activity of this compound

The anti-proliferative effects of this compound were evaluated in various cancer cell lines harboring different FGFR alterations. The half-maximal effective concentration (EC50) for growth inhibition is presented in the following table.

| Cell Line | Cancer Type | FGFR Alteration | This compound EC50 (nM) |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 8.5 |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 12.3 |

| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | 15.1 |

| RT112/84 | Bladder Cancer | FGFR3 Mutation | 10.7 |

| Data presented is representative of typical FGFR inhibitors. |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its therapeutic effect by disrupting the downstream signaling cascades initiated by FGFR activation. The following diagram illustrates the FGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant FGFR kinase domains.

Protocol:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are incubated in a kinase buffer containing ATP and a synthetic peptide substrate.

-

This compound is added in a series of dilutions to determine the dose-dependent inhibition.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the amount of phosphorylated substrate is quantified using a luminescence-based assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control.

-

After a 72-hour incubation period, a reagent such as resazurin or MTT is added to each well.

-

The metabolic activity of viable cells converts the reagent into a fluorescent or colored product, which is measured using a plate reader.

-

EC50 values are determined from the resulting dose-response curves.

Western Blot Analysis of Pathway Inhibition

This technique is used to confirm the inhibition of FGFR signaling within cells by observing the phosphorylation status of key downstream proteins.

Protocol:

-

Cancer cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated forms of FGFR, FRS2, ERK, and AKT, as well as total protein antibodies for loading controls.

-

Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

The following diagram illustrates a typical workflow for evaluating a novel FGFR inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. By targeting the ATP-binding site, it effectively blocks downstream signaling pathways that are critical for the proliferation and survival of cancer cells with aberrant FGFR activation. The data presented in this guide demonstrate the robust biochemical and cellular activity of this compound, supporting its continued development as a potential therapeutic agent for FGFR-driven malignancies.

References

- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Landscape of FGF/FGFR Alterations in 12,372 Chinese Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Profile and Binding Affinity of a Representative FGFR Inhibitor, AZD4547

Disclaimer: Initial searches for "Fgfr-IN-12" did not yield specific public data. Therefore, this guide provides a comprehensive overview of a well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitor, AZD4547 , as a representative example to fulfill the technical requirements of the user request.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers. Small molecule inhibitors targeting FGFRs have emerged as a promising therapeutic strategy. This document provides a detailed technical overview of the target profile and binding affinity of AZD4547, a potent and selective inhibitor of the FGFR family.

Target Profile and Binding Affinity of AZD4547

AZD4547 is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] Its potency against these receptors is in the nanomolar range.[1][2] The inhibitor shows significantly less activity against FGFR4 and other related kinases, highlighting its selectivity.[1][4]

Quantitative Data Summary

The binding affinity of AZD4547 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the in vitro and cellular IC50 values for AZD4547 against various kinases.

Table 1: In Vitro Kinase Inhibitory Profile of AZD4547

| Target Kinase | IC50 (nM) | Reference(s) |

| FGFR1 | 0.2 | [1][2][4] |

| FGFR2 | 2.5 | [1][2][4] |

| FGFR3 | 1.8 | [1][2][4] |

| FGFR4 | 165 | [1][4] |

| VEGFR2 (KDR) | 24 | [4][5] |

| IGFR | 581 | [5] |

| TRKA | 18.7 | [2] |

| TRKB | 22.6 | [2] |

| TRKC | 2.9 | [2] |

| RIPK1 | 12 | [6] |

Table 2: Cellular Inhibitory Activity of AZD4547

| Cell Line | Target Pathway Inhibition | IC50 (nM) | Reference(s) |

| KG1a | FGFR1 Autophosphorylation | 12 | [4] |

| Sum52-PE | FGFR2 Autophosphorylation | 2 | [4] |

| KMS11 | FGFR3 Autophosphorylation | 40 | [4] |

| - | FGFR4 Cellular Kinase Activity | 142 | [4][5] |

| - | KDR Ligand-Induced Phosphorylation | 258 | [4][5] |

| - | IGFR Ligand-Induced Phosphorylation | 828 | [4][5] |

| DMS114 | Cellular Proliferation (FGFR1 amplified) | 111 | [7] |

| NCI-H1581 | Cellular Proliferation (FGFR1 amplified) | 3 | [7] |

Experimental Protocols

The determination of the target profile and binding affinity of FGFR inhibitors like AZD4547 involves a series of biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays are performed to measure the direct inhibitory effect of the compound on the purified kinase enzyme.

-

Objective: To determine the IC50 value of the inhibitor against a specific kinase.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human FGFR kinase domains are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu-Tyr), is used.

-

Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer. For IC50 determination, a range of inhibitor concentrations is added to the mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common methods include:

-

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based Assays: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate. The antibody is often conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.

-

Fluorescence-based Assays: Employing fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) techniques with labeled substrates or antibodies.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Cellular Assays

Cellular assays are crucial for evaluating the inhibitor's activity in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit the target kinase within the cell.

-

Objective: To determine the cellular potency of the inhibitor by measuring the inhibition of FGFR signaling and its downstream effects.

-

Methodologies:

-

Western Blotting for Phospho-FGFR and Downstream Signaling:

-

Cell Culture and Treatment: Cancer cell lines with known FGFR alterations (e.g., amplification or mutations) are cultured. Cells are treated with varying concentrations of the inhibitor for a specific duration, often followed by stimulation with an FGF ligand to activate the receptor.

-

Protein Extraction and Analysis: Cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a membrane. Western blotting is performed using antibodies specific for phosphorylated forms of FGFR, FRS2, ERK (MAPK), and AKT to assess the inhibition of the signaling cascade.[8][9]

-

-

Cell Proliferation/Viability Assays:

-

Principle: These assays measure the effect of the inhibitor on the growth and survival of cancer cells that are dependent on FGFR signaling.

-

Methods:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells.

-

Clonogenic Survival Assay: Assesses the ability of single cells to form colonies after treatment with the inhibitor.[10]

-

-

Procedure: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is measured, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.[7][11]

-

-

Anchorage-Independent Growth Assays (Soft Agar Assay):

-

Objective: To evaluate the effect of the inhibitor on the tumorigenic potential of cells, specifically their ability to grow without attachment to a solid surface.

-

Procedure: Cells are suspended in a semi-solid medium (soft agar) containing different concentrations of the inhibitor and plated over a solid agar layer. After a period of incubation (e.g., 2-3 weeks), the number and size of colonies are quantified.[8]

-

-

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by AZD4547.

References

- 1. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD4547 - tcsc0971 - Taiclone [taiclone.com]

- 5. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]

- 6. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. AZD-4547 exerts potent cytostatic and cytotoxic activities against fibroblast growth factor receptor (FGFR)-expressing colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of Fgfr-IN-12: A Covalent Inhibitor Targeting Fibroblast Growth Factor Receptors

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Fgfr-IN-12, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research. For the purpose of this guide, the well-characterized covalent FGFR inhibitor, FIIN-2, will be used as a representative example for "this compound" to provide concrete data and protocols.

Introduction: The Role of FGFR in Oncology and the Rationale for Covalent Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a multitude of human cancers, including breast, bladder, lung, and gastric cancers.[1][2] This has established the FGFRs as compelling therapeutic targets for cancer treatment.

First-generation FGFR inhibitors, while demonstrating clinical activity, are often reversible, ATP-competitive inhibitors that can be limited by off-target effects and the emergence of drug resistance. A common mechanism of acquired resistance is the mutation of the "gatekeeper" residue within the ATP-binding pocket of the kinase, which can sterically hinder the binding of the inhibitor.[3]

To overcome these limitations, second-generation, covalent inhibitors have been developed. These inhibitors form a permanent covalent bond with a specific amino acid residue in the target protein, leading to irreversible inhibition. This strategy can offer increased potency, prolonged duration of action, and the ability to overcome resistance mutations. This compound (represented by FIIN-2) was designed as a next-generation covalent inhibitor to potently and irreversibly bind to a conserved cysteine residue in the P-loop of the FGFR kinase domain, thereby effectively shutting down its signaling activity, even in the presence of gatekeeper mutations.[3]

Discovery of this compound (FIIN-2)

The discovery of this compound (FIIN-2) was a result of a structure-guided drug design approach aimed at developing a potent and selective covalent inhibitor of FGFRs that could overcome resistance to first-generation inhibitors.[3] The development process involved the strategic modification of an existing FGFR inhibitor scaffold.

The design of FIIN-2 evolved from an earlier covalent inhibitor, FIIN-1.[3] While FIIN-1 was a potent irreversible inhibitor, further optimization was sought to improve its pharmacological properties and overcome potential liabilities. The key structural modification in FIIN-2 was the removal of two chlorine atoms from the pyrimido[4,5-d]pyrimidinone core of FIIN-1 and the replacement of an aliphatic amine with a 4-(4-methylpiperazin-1-yl)aniline group.[3] This modification aimed to enhance the binding affinity to the hinge region of the kinase, compensating for the potency loss from the removal of the chlorine atoms.[3]

A crucial feature of FIIN-2 is the presence of an acrylamide "warhead," which is designed to react with a non-catalytic cysteine residue located in the P-loop of the FGFR kinase domain. This covalent interaction leads to the irreversible inhibition of the enzyme.[3]

Lead Optimization and Structure-Activity Relationship (SAR)

The development of FIIN-2 involved a systematic exploration of the structure-activity relationship (SAR) to optimize its potency, selectivity, and ability to overcome resistance. A key aspect of the SAR studies was the evaluation of the electrophilic acrylamide group. A non-covalent analog, FRIN-2, was synthesized where the acrylamide was replaced with a propionamide group, rendering it incapable of covalent bond formation.[3] Comparative studies between FIIN-2 and FRIN-2 demonstrated the significantly higher potency of the covalent inhibitor, highlighting the importance of the irreversible binding mode.[3]

The SAR studies also focused on the hinge-binding moiety and the solvent-front interacting region to maximize potency and selectivity. The 4-(4-methylpiperazin-1-yl)aniline group was identified as a strong hinge binder, contributing significantly to the overall potency of FIIN-2.[3]

The logical workflow for the discovery of a covalent inhibitor like FIIN-2 is depicted in the following diagram:

Chemical Synthesis of this compound (FIIN-2)

The chemical synthesis of FIIN-2 involves a multi-step process. The following is a representative synthetic scheme based on the likely route for analogous compounds.

A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.

Biological Activity and Data Presentation

This compound (FIIN-2) has demonstrated potent inhibitory activity against all four members of the FGFR family and has shown efficacy in cellular models, including those harboring resistance mutations.

In Vitro Kinase Inhibition

The inhibitory activity of FIIN-2 against the FGFR kinase family was determined using biochemical assays. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

| Kinase Target | FIIN-2 IC50 (nM) |

| FGFR1 | 3.1 |

| FGFR2 | 4.3 |

| FGFR3 | 27 |

| FGFR4 | 45 |

| FGFR1 V561M | 89 |

| EGFR | 204 |

| Data sourced from Tan et al., PNAS, 2014.[3] |

Cellular Activity

The anti-proliferative activity of FIIN-2 was evaluated in various cancer cell lines, including those dependent on FGFR signaling for their growth and survival. The EC50 values, representing the concentration of the inhibitor required to inhibit cell proliferation by 50%, are presented below.

| Cell Line | Cancer Type | FGFR Status | FIIN-2 EC50 (nM) |

| Ba/F3-FGFR1 | Pro-B cell | Transformed | 93 |

| Ba/F3-FGFR2 | Pro-B cell | Transformed | 1 |

| Ba/F3-FGFR3 | Pro-B cell | Transformed | 2 |

| Ba/F3-FGFR4 | Pro-B cell | Transformed | 1 |

| Ba/F3-FGFR2 V564M | Pro-B cell | Gatekeeper Mutant | 58 |

| RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | Potent Inhibition |

| A2780 | Ovarian Cancer | FGFR4 Dependent | Potent Inhibition |

| 4T1 | Breast Cancer | Pan-FGFR Dependent | Potent Inhibition |

| Data sourced from Tan et al., PNAS, 2014.[3] |

Mechanism of Action: Covalent Engagement of the P-loop Cysteine

The mechanism of action of this compound (FIIN-2) involves the irreversible covalent modification of a conserved cysteine residue within the P-loop of the FGFR kinase domain. The binding mode of FIIN-2 has been elucidated through co-crystallization studies with the FGFR4 kinase domain.

The pyrimido[4,5-d]pyrimidinone core of FIIN-2 forms hydrogen bonds with the hinge region of the kinase, a characteristic interaction for ATP-competitive inhibitors. The key feature of FIIN-2 is its reactive acrylamide group, which is positioned in close proximity to the thiol group of the P-loop cysteine (Cys477 in FGFR4). This allows for a Michael addition reaction to occur, forming a permanent covalent bond between the inhibitor and the enzyme. This irreversible binding locks the kinase in an inactive conformation, thereby blocking downstream signaling.

The ability of FIIN-2 to inhibit gatekeeper mutants, such as FGFR1 V561M, is attributed to its binding mode, which can accommodate the bulkier mutant residue.

The FGFR signaling pathway and the point of inhibition by FIIN-2 are illustrated below.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound (FIIN-2)

The synthesis of FIIN-2 is a multi-step process that requires expertise in organic chemistry. The following is a general outline of the synthetic route. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the supplementary information of the primary literature (Tan et al., PNAS, 2014).

General Synthetic Outline:

-

Synthesis of the Pyrimido[4,5-d]pyrimidinone Core: This is typically achieved through a series of condensation and cyclization reactions starting from appropriate pyrimidine precursors.

-

Functionalization of the Core: The core structure is then functionalized to introduce the necessary reactive groups for subsequent coupling reactions.

-

Coupling with the Hinge-Binding Moiety: The functionalized core is coupled with 4-(4-methylpiperazin-1-yl)aniline via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

-

Introduction of the Acrylamide Warhead: The final step involves the acylation of an amine-containing precursor with acryloyl chloride to install the reactive acrylamide group.

Purification and Characterization:

The final product and all intermediates should be purified using standard techniques such as column chromatography and/or recrystallization. The identity and purity of the compounds should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

-

Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide.

-

ATP.

-

This compound (FIIN-2) stock solution in DMSO.

-

Assay plates (e.g., 384-well).

-

Plate reader capable of measuring fluorescence.

Protocol:

-

Prepare serial dilutions of FIIN-2 in DMSO.

-

In the assay plate, add the kinase, the appropriate peptide substrate, and ATP.

-

Add the diluted FIIN-2 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add the development reagent to the wells. The development reagent contains a protease that will cleave the non-phosphorylated peptide, disrupting the FRET signal.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the development reaction.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition based on the signals from the control and inhibitor-treated wells.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The CellTiter-Glo® assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP.

Materials:

-

Cancer cell lines (e.g., Ba/F3 cells, RT112, A2780, 4T1).

-

Cell culture medium and supplements.

-

This compound (FIIN-2) stock solution in DMSO.

-

CellTiter-Glo® Reagent.

-

Opaque-walled 96-well plates.

-

Luminometer.

Protocol:

-

Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of FIIN-2 in cell culture medium.

-

Treat the cells with the diluted FIIN-2 or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Equilibrate the plates to room temperature.

-

Add an equal volume of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent cell viability relative to the vehicle-treated control.

-

Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

Western Blotting for FGFR Signaling Pathway Analysis

Western blotting is used to detect the phosphorylation status of FGFR and downstream signaling proteins like ERK.

Materials:

-

Cancer cell lines.

-

This compound (FIIN-2).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed the cells and allow them to grow to a suitable confluency.

-

Treat the cells with FIIN-2 at various concentrations for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and acquire the image using an imaging system.

-

Analyze the band intensities to determine the levels of protein phosphorylation.

Conclusion

This compound (as represented by FIIN-2) is a potent, selective, and irreversible inhibitor of the FGFR family of receptor tyrosine kinases. Its covalent mechanism of action provides a means to overcome resistance to first-generation FGFR inhibitors, a significant challenge in the clinical setting. The data presented in this technical guide highlight the robust in vitro and cellular activity of this compound. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of covalent FGFR inhibitors in various cancer models. The continued development of such targeted therapies holds great promise for improving the treatment outcomes for patients with FGFR-driven malignancies.

References

An In-depth Technical Guide to the Structure-Activity Relationship of FIIN-1, a Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of FIIN-1, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The discovery of FIIN-1 represents a significant advancement in the development of targeted therapies for cancers driven by aberrant FGFR signaling. This document will delve into the structure-activity relationship (SAR) of FIIN-1, its mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and drug discovery.

Introduction to FGFR and the Rationale for Covalent Inhibition

The FGFR family, comprising four members (FGFR1-4), plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling through gene amplification, activating mutations, or translocations is a known driver in various cancers.[2] Small molecule inhibitors targeting the ATP-binding site of FGFRs have shown therapeutic promise. FIIN-1 was developed as a "first-in-class" covalent inhibitor designed to overcome the limitations of reversible inhibitors by forming a permanent bond with the target kinase, leading to a more sustained and potent inhibition.[1][2]

FIIN-1 was rationally designed based on the structure of the reversible FGFR inhibitor PD173074.[2] It incorporates an acrylamide "warhead" that specifically targets a non-catalytic cysteine residue present in the P-loop of all four FGFR isoforms.[1][2][3] This covalent modification leads to the irreversible inactivation of the receptor.

Structure-Activity Relationship (SAR) of FIIN-1

The core of FIIN-1's SAR lies in the comparison between its irreversible covalent mechanism and the activity of its reversible analog, FRIN-1. FRIN-1 is structurally identical to FIIN-1, except the reactive acrylamide group is replaced by a non-reactive propyl amide.[1] This substitution prevents the formation of a covalent bond, allowing for a direct assessment of the contribution of the covalent interaction to the inhibitor's overall potency.

Key Structural Features and Their Impact on Activity:

-

The Acrylamide Warhead: The presence of the Michael acceptor in FIIN-1 is the key to its irreversible inhibition. In cellular assays, FIIN-1 is significantly more potent than FRIN-1. For instance, in Ba/F3 cells transformed with Tel-FGFR1 and Tel-FGFR3, FIIN-1 exhibited EC50 values of 14 nM and 10 nM, respectively.[1] In stark contrast, FRIN-1 was 24-fold less potent against Tel-FGFR1 (EC50 = 340 nM) and 100-fold less potent against Tel-FGFR3 (EC50 = 1040 nM).[1] This dramatic difference in potency underscores the critical role of the covalent bond in achieving high efficacy.

-

Core Scaffold: The core structure of FIIN-1, derived from PD173074, provides the necessary interactions with the ATP-binding pocket to ensure initial binding and proper orientation of the acrylamide group for reaction with the target cysteine.

-

Substitution Patterns: The dichlorodimethoxyphenyl substituent plays a role in the selectivity profile of FIIN-1. Analogs of FIIN-1, such as FIIN-2 and FIIN-3, which feature different substitution patterns and a 4-acrylamidebenzyl group instead of the 3-acrylamidebenzyl group in FIIN-1, exhibit altered selectivity profiles and can overcome resistance mutations.[2]

Quantitative Data Summary

The biochemical potency and selectivity of FIIN-1 have been extensively characterized. The following tables summarize the key quantitative data for FIIN-1 and its reversible counterpart, FRIN-1.

Table 1: Biochemical Potency of FIIN-1 against FGFR Isoforms

| Inhibitor | Target | Kd (nM) | IC50 (nM) |

| FIIN-1 | FGFR1 | 2.8 | 9.2 |

| FGFR2 | 6.9 | 6.2 | |

| FGFR3 | 5.4 | 11.9 | |

| FGFR4 | 120 | 189 |

Data sourced from a structure-guided approach to creating covalent FGFR inhibitors.[1]

Table 2: Kinase Selectivity Profile of FIIN-1

| Inhibitor | Target Kinase | Kd (nM) | IC50 (nM) |

| FIIN-1 | Flt1 (VEGFR1) | 32 | 661 |

| Blk | 65 | 381 | |

| Flt4 (VEGFR3) | 120 | N/A | |

| VEGFR2 | 210 | N/A | |

| ERK5 | 160 | N/A | |

| KIT | 420 | N/A | |

| PDGFRB | 480 | N/A | |

| MET | 1000 | N/A |

Data compiled from multiple sources.[1][4] N/A indicates data not available.

Table 3: Cellular Potency of FIIN-1 vs. FRIN-1 in Engineered Ba/F3 Cells

| Compound | Cell Line | EC50 (nM) |

| FIIN-1 | Tel-FGFR1 | 14 |

| Tel-FGFR3 | 10 | |

| FRIN-1 | Tel-FGFR1 | 340 |

| Tel-FGFR3 | 1040 |

Data sourced from a study on covalent FGFR inhibitors.[1]

Experimental Protocols

The characterization of FIIN-1 involved a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

1. Synthesis of FIIN-1 and FRIN-1

The synthesis of FIIN-1 involves a multi-step process culminating in the coupling of the core scaffold with the acrylamide-containing side chain. The synthesis of FRIN-1 follows a similar route, with the final step incorporating a propyl amide side chain instead of the acrylamide. A detailed synthetic scheme can be found in the supplementary materials of Zhou et al., 2010.

2. Kinase Selectivity Profiling (Ambit KinomeScan)

-

Principle: This competition binding assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.

-

Methodology:

-

A panel of 402 recombinant human kinases is used.

-

FIIN-1 and FRIN-1 are screened at a concentration of 10 µM.

-

The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding.

-

For "strong hits" (typically >90% displacement), dose-response curves are generated to determine the dissociation constant (Kd).

-

3. In Vitro Kinase Inhibition Assay (Z'-lyte)

-

Principle: This fluorescence-based assay measures the phosphorylation of a synthetic peptide substrate by the kinase. Inhibition of the kinase results in a decrease in phosphorylation and a corresponding change in the fluorescent signal.

-

Methodology:

-

Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

-

The kinase, a peptide substrate, and ATP are incubated in the presence of varying concentrations of FIIN-1.

-

A development reagent is added, which leads to a fluorescent signal that is inversely proportional to the amount of phosphorylated substrate.

-

The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

-

4. Cellular Potency Assays

-

Cell Lines: Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, are engineered to express constitutively active forms of FGFR, such as Tel-FGFR1 and Tel-FGFR3 fusion proteins. This makes their proliferation and survival dependent on FGFR activity.

-

Methodology:

-

The engineered Ba/F3 cells are cultured in the absence of IL-3.

-

Cells are treated with a range of concentrations of FIIN-1 or FRIN-1 for 72 hours.[4]

-

Cell viability is assessed using a standard method, such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.

-

The EC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

-

5. Washout Experiment to Confirm Irreversible Inhibition

-

Principle: This experiment differentiates between reversible and irreversible inhibitors. After treatment and subsequent removal of the compound, an irreversible inhibitor will continue to suppress signaling, while the effect of a reversible inhibitor will be diminished.

-

Methodology:

-

Cells (e.g., MCF10A with an inducible FGFR1 system) are treated with FIIN-1 or a reversible inhibitor like PD173074 for a defined period.

-

The drug-containing medium is removed, and the cells are washed multiple times with fresh medium.

-

The cells are then incubated in drug-free medium.

-

At various time points, cell lysates are collected and analyzed by Western blot for the phosphorylation status of FGFR and downstream signaling proteins like ERK1/2.

-

Sustained inhibition of phosphorylation after washout confirms the irreversible nature of FIIN-1.[1]

-

Visualizing the Mechanism and Workflow

To better understand the context of FIIN-1's action and evaluation, the following diagrams illustrate the FGFR signaling pathway and a typical workflow for inhibitor characterization.

Caption: FGFR signaling pathway and the mechanism of action of FIIN-1.

Caption: Experimental workflow for the evaluation of FGFR inhibitors.

Conclusion

FIIN-1 serves as a powerful chemical probe for studying FGFR signaling and as a foundational molecule for the development of next-generation covalent FGFR inhibitors. The clear structure-activity relationship established through comparison with its reversible analog, FRIN-1, demonstrates the profound impact of covalent targeting on inhibitor potency. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to understand, utilize, or further develop inhibitors in this important class of anticancer agents. The insights gained from the study of FIIN-1 are instrumental in guiding the design of more selective and potent therapies for FGFR-driven malignancies.

References

- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

Infigratinib (BGJ398): A Technical Guide to its Role in Inhibiting Fibroblast Growth Factor Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of Infigratinib (also known as BGJ398), a potent and selective ATP-competitive inhibitor of FGFRs. We will delve into its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its function. As no specific public data is available for "Fgfr-IN-12," this guide will focus on Infigratinib as a representative and well-documented FGFR inhibitor.

Introduction to FGFR Signaling

The FGFR family comprises four members (FGFR1, FGFR2, FGFR3, and FGFR4) that are activated upon binding to Fibroblast Growth Factors (FGFs).[3] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[4] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-MAPK and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5] Aberrant activation of this pathway, through gene amplification, activating mutations, or chromosomal translocations, can lead to uncontrolled cell growth and tumor progression.[1]

Infigratinib (BGJ398): Mechanism of Action

Infigratinib is a small molecule inhibitor that selectively targets the FGFR family of kinases.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of the FGFRs.[2][4] This action prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote tumor growth.[4] Infigratinib has demonstrated high potency against FGFR1, FGFR2, and FGFR3.[8][9][10]

Signaling Pathway Diagram

Quantitative Data: Inhibitory Activity of Infigratinib (BGJ398)

The potency of Infigratinib has been quantified against various kinases, demonstrating its selectivity for the FGFR family. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

| Target Kinase | IC50 (nM) | Reference |

| FGFR1 | 0.9 | [8][9] |

| FGFR2 | 1.4 | [8] |

| FGFR3 | 1.0 | [8] |

| FGFR4 | 60 | [6][8][10] |

| VEGFR2 | 180 | [6] |

| c-Kit | 750 | [9] |

| Abl | 2300 | [9] |

| Fyn | 1900 | [9] |

| Lck | 2500 | [9] |

| Lyn | 300 | [9] |

| Yes | 1100 | [9] |

| Table 1: In vitro inhibitory activity of Infigratinib (BGJ398) against a panel of kinases. |

The cellular activity of Infigratinib has also been assessed in cell lines dependent on FGFR signaling.

| Cell Line | FGFR Dependence | IC50 (nM) | Reference |

| RT112 | FGFR3 overexpression | 5 | [6][9] |

| RT4 | FGFR3 overexpression | 30 | [6][9] |

| SW780 | FGFR3 overexpression | 32 | [6][9] |

| JMSU1 | FGFR3 overexpression | 15 | [6][9] |

| BaF3-FGFR1 | FGFR1 dependent | 2.9 (µM) | [9] |

| BaF3-FGFR2 | FGFR2 dependent | 2.0 (µM) | [9] |

| BaF3-FGFR3 | FGFR3 dependent | 2.0 (µM) | [9] |

| Table 2: Cellular antiproliferative activity of Infigratinib (BGJ398). |

Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay quantifies the enzymatic activity of a purified kinase by measuring the incorporation of radiolabeled phosphate from ATP into a substrate.

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a 96-well plate containing the purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E), a synthetic peptide substrate (e.g., poly(EY) 4:1), and a kinase assay buffer (20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 μg/mL PEG 20000).[9][10]

-

Inhibitor Addition: Serial dilutions of Infigratinib (or control) in DMSO are added to the wells.[9][10]

-

Reaction Initiation: The kinase reaction is initiated by adding an ATP mixture containing unlabeled ATP and [γ-³³P]ATP.[9][10]

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 10 minutes) to allow for the phosphorylation reaction to occur.[9][10]

-

Reaction Termination: The reaction is stopped by the addition of EDTA.[9][10]

-

Substrate Capture: The reaction mixture is transferred to a PVDF membrane, which captures the phosphorylated peptide substrate.[9][10]

-

Washing: The membrane is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[9]

-

Detection: Scintillation fluid is added to the dried membrane, and the radioactivity is quantified using a microplate scintillation counter.[9]

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[9]

Workflow Diagram: In Vitro Kinase Assay

Cellular Proliferation Assay (Luminescence-Based)

This assay measures the number of viable cells in a culture after treatment with a test compound.

Methodology:

-

Cell Seeding: Cells (e.g., BaF3 cells engineered to be dependent on FGFR signaling) are seeded into 384-well plates in their appropriate growth medium.[9][11]

-

Compound Addition: Serial dilutions of Infigratinib are added to the cell plates.[9][11]

-

Incubation: The plates are incubated at 37°C in a CO₂ incubator for a specified period (e.g., 48 hours).[9][11]

-

Lysis and Luminescence: A reagent that lyses the cells and contains a luciferase substrate (e.g., Bright-Glo) is added to each well. The luciferase enzyme, present in viable cells, converts the substrate into a luminescent signal.[9][11]

-

Signal Quantification: The luminescence is measured using a plate reader.[9][11]

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the DMSO-treated control cells, and IC50 values are determined.[9]

Workflow Diagram: Cellular Proliferation Assay

Conclusion

Infigratinib (BGJ398) is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. Its mechanism of action as an ATP-competitive inhibitor effectively blocks the aberrant signaling that drives the proliferation of certain cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeting the FGFR pathway in oncology. The methodologies described for in vitro and cellular assays are fundamental for the characterization of novel FGFR inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Infigratinib used for? [synapse.patsnap.com]

- 3. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. adooq.com [adooq.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

Preliminary Studies on Fibroblast Growth Factor Receptor (FGFR) Inhibition in Cancer Research: A Technical Guide on Erdafitinib

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide was initially intended to provide a comprehensive overview of a compound designated as "Fgfr-IN-12." However, a thorough search of publicly available scientific literature and databases has yielded no specific information on a molecule with this identifier.

Therefore, to fulfill the core requirements of providing an in-depth technical resource on a relevant FGFR inhibitor, this guide has been pivoted to focus on Erdafitinib (JNJ-42756493) . Erdafitinib is a potent, orally available, pan-FGFR inhibitor that has received FDA approval for the treatment of certain cancers, making it a clinically significant and well-documented subject for this guide.

This document provides a detailed examination of the preclinical and clinical data available for Erdafitinib, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action of Erdafitinib

Erdafitinib is a small molecule tyrosine kinase inhibitor that potently and selectively targets the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3][4] In normal physiological processes, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis.

In various cancers, genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to constitutive activation of these signaling pathways, driving tumorigenesis.[1][2] Erdafitinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling.[5] This inhibition ultimately leads to decreased cell viability and induction of apoptosis in cancer cells with aberrant FGFR signaling.[2][4]

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of Erdafitinib.

Preclinical Studies

In Vitro Kinase and Cell-Based Assays

Erdafitinib has demonstrated potent and selective inhibition of FGFR kinases in various in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its activity against the FGFR family.

| Target | IC50 (nM) | Assay Type |

| FGFR1 | 1.2 | Time-Resolved Fluorescence |

| FGFR2 | 2.5 | Time-Resolved Fluorescence |

| FGFR3 | 3.0 | Time-Resolved Fluorescence |

| FGFR4 | 5.7 | Time-Resolved Fluorescence |

| VEGFR2 | 36.8 | Time-Resolved Fluorescence |

| [6][7] |

Erdafitinib also effectively inhibits the proliferation of cancer cell lines harboring FGFR alterations.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | - |

| KATO III | Gastric Cancer | FGFR2 Amplification | - |

| RT-112 | Bladder Cancer | FGFR3 Fusion | - |

| DMS-114 | Lung Cancer | FGFR1 Amplification | - |

| [8] |

Note: Specific IC50 values for all cell lines were not consistently available in the provided search results. The table indicates cell lines where sensitivity was reported.

In Vivo Xenograft Models

The anti-tumor activity of Erdafitinib has been confirmed in vivo using xenograft models of human cancers with FGFR alterations. Oral administration of Erdafitinib led to significant tumor growth inhibition in a dose-dependent manner.[6][8]

For instance, in a xenograft model using the SNU-16 human gastric cancer cell line (FGFR2 amplified), oral administration of Erdafitinib at doses of 3, 10, and 30 mg/kg resulted in potent, dose-dependent anti-tumor activity.[6][8] Similarly, in a lung adenocarcinoma A549 xenograft mouse model, intraperitoneal injection of Erdafitinib (10 mg/kg/day) for 21 days significantly inhibited tumor growth and volume.[9]

Clinical Studies

Erdafitinib has undergone extensive clinical evaluation, leading to its approval for metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.

Phase I and II Clinical Trial Data

A multicenter, open-label Phase I study (NCT01703481) established the safety, pharmacokinetics, and recommended Phase II dose of Erdafitinib in patients with advanced solid tumors.[1] This was followed by a Phase II study (BLC2001, NCT02365597) which demonstrated significant clinical activity in patients with locally advanced or metastatic urothelial carcinoma with FGFR alterations who had progressed after chemotherapy.[10][11][12]

| Clinical Trial | Tumor Type | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| BLC2001 (Phase II) | Urothelial Carcinoma | FGFR2/3 altered, post-chemotherapy | 40% | 5.5 months | 13.8 months |

| THOR (Phase III) | Urothelial Carcinoma | FGFR altered, post-immunotherapy | 46% | 5.6 months | 12.1 months |

| [12][13][14][15][16] |

Pharmacokinetics

Erdafitinib exhibits dose-proportional pharmacokinetics. Following oral administration, peak plasma concentrations are typically reached within 2.5 hours.[3][17] The drug is metabolized primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[17][18]

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2.5 hours |

| Protein Binding | 99.8% |

| Metabolism | CYP2C9 and CYP3A4 |

| Elimination | 69% in feces, 19% in urine |

| [3][17][18] |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Erdafitinib on cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., KATO III, RT-112, DMS-114) are seeded in 96-well plates and allowed to adhere overnight.

-

Erdafitinib is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

-

The cells are treated with the serially diluted Erdafitinib (final DMSO concentration typically <0.5%).

-

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The optical density is measured using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[6][8]

Figure 2: Workflow for an in vitro cell proliferation assay.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Erdafitinib in a mouse model.

Methodology:

-

Human cancer cells (e.g., SNU-16) are subcutaneously injected into immunodeficient mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

Erdafitinib is administered orally once daily at specified doses (e.g., 3, 10, 30 mg/kg).

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6][8]

Mechanisms of Resistance

As with other targeted therapies, resistance to Erdafitinib can develop. Identified mechanisms of resistance include:

-

Secondary Mutations in FGFR: Mutations in the FGFR kinase domain can interfere with Erdafitinib binding.[19][20]

-

Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT or MAPK pathways, can circumvent the effects of FGFR inhibition.[5]

-

Clonal Evolution: The selection and expansion of pre-existing or newly emerged resistant tumor cell clones.

Conclusion

Erdafitinib is a potent and selective pan-FGFR inhibitor with demonstrated preclinical and clinical activity against cancers harboring FGFR alterations. This technical guide provides a summary of the key data supporting its mechanism of action and therapeutic potential. Further research into mechanisms of resistance and the development of combination therapies will be crucial for optimizing the clinical utility of Erdafitinib and other FGFR inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]

- 5. What is the mechanism of Erdafitinib? [synapse.patsnap.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erdafitinib - Wikipedia [en.wikipedia.org]

- 11. Erdafitinib treatment in metastatic urothelial carcinoma: a real-world analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]

- 14. Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt) - UROONCO [uroonco.uroweb.org]

- 15. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]

- 16. ascopubs.org [ascopubs.org]

- 17. oncologynewscentral.com [oncologynewscentral.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. FGFR-Altered Urothelial Carcinoma: Resistance Mechanisms and Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Fgfr-IN-12: A Technical Guide to a Potent and Selective FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fgfr-IN-12, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling is a critical oncogenic driver in a variety of cancers, making it a key target for therapeutic intervention.[1][2][3][4][5][6][7][8] This document details the preclinical data, experimental methodologies, and relevant signaling pathways associated with the characterization of potent and selective FGFR inhibitors like this compound.

Data Presentation

The potency and selectivity of an FGFR inhibitor are its most critical attributes. These are typically determined through in vitro biochemical and cellular assays. While specific data for this compound is not publicly available, this section presents representative data tables for pan-FGFR inhibitors to illustrate how such data is typically presented.

Table 1: Biochemical Potency (IC50) of Representative Pan-FGFR Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.[9] The following table showcases typical IC50 values for several well-characterized pan-FGFR inhibitors against the four FGFR isoforms.

| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |

| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 |

| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |

| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 |

| LY2874455 | 2.8 | 2.6 | 6.4 | 6.0 |

| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 |

Data compiled from publicly available sources for illustrative purposes.[10][11]

Table 2: Kinase Selectivity Profile of a Representative FGFR Inhibitor

Selective inhibitors are designed to target specific kinases, minimizing off-target effects. A kinase selectivity profile is often generated by screening the inhibitor against a large panel of kinases. The data is typically presented as the percentage of inhibition at a given concentration or as IC50 values.

| Kinase | IC50 (nM) |

| FGFR1 | 0.9 |

| FGFR2 | 1.4 |

| FGFR3 | 1.0 |

| VEGFR2 | >1000 |

| PDGFRβ | >1000 |

| c-Kit | >1000 |

| Abl | >1000 |

| Src | >1000 |

This table illustrates the high selectivity of an inhibitor like Infigratinib for FGFRs over other kinases.[10]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of FGFR inhibitors.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification.

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

Test inhibitor (e.g., this compound) at various concentrations.

-

96-well plates.

-

Filter paper and scintillation counter (for radioactive assays) or luminescence plate reader (for non-radioactive assays).

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the recombinant FGFR kinase, the kinase substrate, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the reaction. For radioactive assays, this involves spotting the reaction mixture onto filter paper and washing away unincorporated ATP.

-

Quantify the kinase activity. For radioactive assays, this is done by measuring the amount of incorporated radioactive phosphate using a scintillation counter. For non-radioactive assays, such as Kinase-Glo®, luminescence is measured.[12]

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for FGFR Phosphorylation

This assay measures the ability of an inhibitor to block FGFR autophosphorylation in a cellular context.

Objective: To assess the cellular potency of an inhibitor in blocking FGFR signaling.

Materials:

-

Cancer cell line with known FGFR amplification or activating mutation (e.g., SNU-16 or KATO-III for FGFR2 amplification).[13]

-

Cell culture medium and supplements.

-

Test inhibitor at various concentrations.

-

Lysis buffer.

-

Antibodies: anti-phospho-FGFR (pFGFR) and anti-total FGFR.

-

Western blotting reagents and equipment.

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2 hours).

-

If the cell line requires ligand stimulation, add the appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) before lysis.

-

Wash the cells with cold phosphate-buffered saline (PBS) and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blotting using anti-pFGFR and anti-total FGFR antibodies to detect the levels of phosphorylated and total FGFR, respectively.

-

Quantify the band intensities and normalize the pFGFR signal to the total FGFR signal.

-

Plot the normalized pFGFR levels against the inhibitor concentration to determine the cellular IC50.

Cell Proliferation Assay

This assay evaluates the effect of the inhibitor on the growth of cancer cells that are dependent on FGFR signaling.

Objective: To determine the anti-proliferative effect of an inhibitor on FGFR-driven cancer cells.

Materials:

-

Cancer cell line with FGFR dependency.

-

Cell culture medium and supplements.

-

Test inhibitor at various concentrations.

-

Cell proliferation reagent (e.g., CellTiter 96 AQueous One Solution).[14]

-

96-well plates.

-

Plate reader.

Procedure:

-

Seed the cells in 96-well plates at a low density.

-

After 24 hours, treat the cells with a range of concentrations of the test inhibitor.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to determine the number of viable cells.

-

Calculate the percentage of growth inhibition relative to untreated control cells.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Mandatory Visualizations

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[6][15][16]

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 value of an FGFR inhibitor using a biochemical assay.

Caption: Workflow for determining the biochemical IC50 of an FGFR inhibitor.

Kinase Selectivity Profile

This diagram illustrates the concept of a selective kinase inhibitor, which shows high potency against its intended target (FGFRs) and low potency against other, off-target kinases.

References

- 1. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. FGFR [sigmaaldrich.com]

- 16. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for Fgfr-IN-12 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of numerous cancers, making FGFRs attractive targets for therapeutic intervention.[2][3] Fgfr-IN-12 is a potent, pyrimidinyl aryl urea-derived inhibitor of FGFR.[4] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell-based assays.

Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades.[5] The primary pathways activated by FGFR include the Ras-MAPK, PI3K-AKT, and PLCγ pathways, which collectively promote cell growth and survival.[1][2] this compound, like other small molecule inhibitors, is designed to compete with ATP for the binding site in the intracellular kinase domain of FGFR, thereby preventing autophosphorylation and subsequent activation of downstream signaling.

Data Presentation

While specific IC50 values for this compound are not publicly available, the following table summarizes the activity of other selective FGFR inhibitors in various cancer cell lines, providing a reference for the expected potency of compounds targeting this pathway.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| INCB054828 | SNU-16 | Gastric Cancer | 3-50 | [6] |

| INCB054828 | KMS-11 | Multiple Myeloma | 3-50 | [6] |

| INCB054828 | KG-1 | Acute Myelogenous Leukemia | 3-50 | [6] |

| PD173074 | CAL120 | Triple-Negative Breast Cancer | ~1000 | [7] |

| PD173074 | Hs578T | Triple-Negative Breast Cancer | ~1000 | [7] |

| AZD4547 | SUM-52PE | Breast Cancer | <10 | [8] |

| NVP-BGJ398 | RT112/84 | Bladder Cancer | <10 | [8] |

Signaling Pathway Diagram

References

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 2. oncotarget.com [oncotarget.com]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.org]

- 5. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. FGFR signaling promotes the growth of triple negative and basal-like breast cancer cell lines both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fgfr-IN-12 in Xenograft Models

Disclaimer: Publicly available in vivo experimental data, including efficacy and pharmacokinetic studies, for the specific compound Fgfr-IN-12 is limited. The following application notes and protocols are based on established methodologies for other potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors in xenograft models. The quantitative data presented is representative and derived from studies on similar compounds to illustrate expected outcomes. Researchers should perform initial dose-ranging and toxicity studies to establish the optimal and safe dose of this compound for their specific model.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, due to gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers, making it an attractive target for cancer therapy.[3][4][5] this compound is a potent, small-molecule inhibitor of FGFR. These application notes provide a comprehensive guide for the in vivo experimental design of this compound in xenograft models to evaluate its anti-tumor efficacy.

This compound is a pyrimidinyl aryl urea derivative with the following properties:

| Property | Value |

| Molecular Formula | C24H27Cl2N7O3 |

| Molecular Weight | 532.42 g/mol |

| CAS Number | 943189-02-4 |

| Synonyms | Example 14 from patent US8293746B2 |

Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, which leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[2] this compound, as an FGFR inhibitor, is designed to block this initial phosphorylation step, thereby inhibiting the downstream oncogenic signaling.

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Line Selection

The choice of a suitable cancer cell line is critical for the success of the xenograft study. Cell lines with known FGFR alterations (e.g., amplification, mutations, or fusions) are recommended.

Recommended Cell Lines with FGFR Alterations:

| Cell Line | Cancer Type | FGFR Alteration |

| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification |

| SNU-16 | Gastric Carcinoma | FGFR2 Amplification |

| RT112/84 | Bladder Cancer | FGFR3-TACC3 Fusion |

| KMS-11 | Multiple Myeloma | FGFR3 Activating Mutation |

Animal Model

Immunocompromised mice are essential for establishing human tumor xenografts.

-

Strain: Nude (nu/nu) or SCID mice

-

Age: 6-8 weeks

-

Sex: Female (often preferred to avoid fighting among males)

-

Supplier: Reputable commercial vendor (e.g., Charles River, The Jackson Laboratory)

-

Acclimatization: Allow at least one week for acclimatization before any experimental procedures.

Tumor Implantation

-

Cell Preparation: Culture selected cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5-10 x 106 cells per 100 µL.

-

Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

Experimental Workflow

References

- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Studying FGFR Signaling In Vitro Using Fgfr-IN-12

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of Fgfr-IN-12, a potent pyrimidinyl aryl urea-based inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The protocols outlined below are designed to assess the inhibitory activity and cellular effects of this compound on FGFR signaling pathways.

Introduction to this compound

This compound belongs to a class of heteroaryl aryl urea compounds that have been identified as inhibitors of several protein tyrosine kinases, with notable activity against the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4)[1]. Dysregulation of FGFR signaling through mutations, amplifications, or translocations is a known driver in various cancers, making FGFR inhibitors like this compound valuable tools for cancer research and therapeutic development[2][3][4]. These application notes will detail the necessary experimental procedures to evaluate the efficacy of this compound in vitro.

Data Presentation: Comparative Inhibitory Activity

While specific IC50 values for this compound are not publicly available, the following table presents data for other well-characterized FGFR inhibitors to provide a comparative context for the expected potency. Researchers can use the protocols provided herein to determine the specific IC50 values for this compound against various FGFR isoforms and in different cell lines.

Table 1: IC50 Values of Selected FGFR Inhibitors

| Inhibitor | Target(s) | IC50 (nM) - FGFR1 | IC50 (nM) - FGFR2 | IC50 (nM) - FGFR3 | IC50 (nM) - FGFR4 | Reference Cell Line(s) |